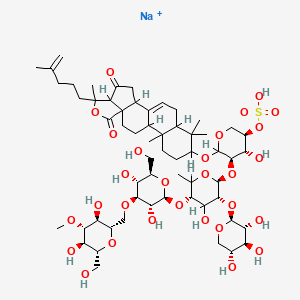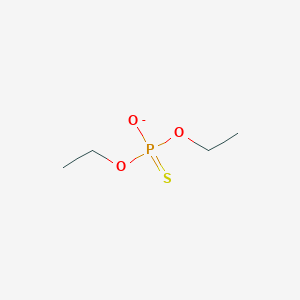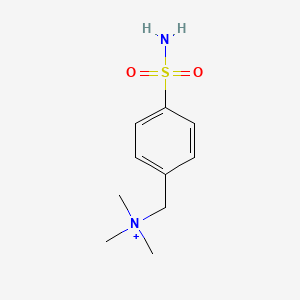
甲基(3,3,3-三氟丙基)硅酮
描述
Synthesis Analysis
- Synthesis Technique : Methyl(3,3,3-trifluoropropyl)silanone can be synthesized using controlled anionic ring-opening polymerization. This process involves the use of a high-vacuum polymerization technique and a co-solvent of hexane and THF at 0°C. The initiator for the polymerization is lithium silanolate, which is produced by the reaction of n-butyllithium and the siloxane compound in the reactor at room temperature (Chen Feng-qiu, 2008).
Molecular Structure Analysis
- Molecular Structure : The compound features a silicon atom bonded to a fluorine and methyl group. This unique molecular structure imparts distinct physical and chemical characteristics to the compound. The structural details are further confirmed using spectroscopic techniques like FTIR, NMR, and mass spectrometry (P. Huang et al., 2021).
Chemical Reactions and Properties
- Reactivity : Methyl(3,3,3-trifluoropropyl)silanone demonstrates unique reactivity, such as the addition of ammonia under mild conditions to form sila-hemiaminal and silanoic amide tautomers (Y. Xiong et al., 2010).
- Formation of Silanone Complexes : It can undergo reactions to form silanone complexes, which demonstrate interesting properties like intramolecular cyclization (Norihiro Takeda et al., 2000).
Physical Properties Analysis
- Physical Properties : The compound exhibits unique physical properties such as shifts in glass transition temperature, depending on the ratio of its constituents in copolymers (Hideki Kobayashi & Wataru Nishiumi, 1993).
Chemical Properties Analysis
- Chemical Stability and Reactivity : It shows specific chemical behaviors like methylation of silanone groups, which indicates its reactivity towards specific chemical groups (D. G. Permenov & V. Radzig, 2004).
- Electrophilic Properties : The compound can be part of reactions involving electrophilic reagents, showcasing its potential in various chemical processes (C. Reed, 2010).
科学研究应用
Application
“Methyl(3,3,3-trifluoropropyl)silanone” is used in the preparation of siliconized-glass fiber sheets, which act as a support for protein-chemical analysis of electroblotted proteins .
Results or Outcomes
Polymer Chemistry
Application
“Methyl(3,3,3-trifluoropropyl)silanone” is used in the synthesis of poly[methyl(3,3,3-trifluoropropyl)siloxane] (PMTFPS), a polymer with a wide range of commercial applications due to its superior properties such as high thermal stability, low temperature flexibility, radiation resistance, low surface energy, and outstanding fuel and chemical resistance .
Method of Application
The polymer is synthesized by anionic ring-opening polymerization of 1,3,5-tris(trifluoropropylmethyl)cyclotrisiloxane in the bulk using dilithium diphenylsilanediolate as an initiator and N,N-dimethylformamide (DMF), bis(2-methoxyethyl)ether (Diglyme), and 1,2-dimethoxyethane (DME) as promoters .
Results or Outcomes
The yield of linear polymers was the highest when the molar ratios of promoter to initiator were equal to 2.0 for all the promoters . Among the promoters, DME was the most efficient for suppressing the backbiting reactions . The reaction promoted by DME had a very broad “termination window” with the highest yield of linear polymer and very narrow molar mass distribution .
Lubricant Additive
Application
“Methyl(3,3,3-trifluoropropyl)silanone” is used as a fluorosilicone lubricant additive . This application is particularly useful in industries where high-performance lubrication is required.
Release Agent
Application
“Methyl(3,3,3-trifluoropropyl)silanone” is also used as a release agent . Release agents are substances used to prevent other materials from bonding to surfaces.
Amidation of α-Amino Acids
Application
“Methyl(3,3,3-trifluoropropyl)silanone” is used in the amidation of α-amino acids . This application is particularly useful in the field of organic chemistry.
Method of Application
The combination of dichloro(methyl)(3,3,3-trifluoropropyl)silane (MTFPSCl2) and imidazole mediates an amidation of amino acids. MTFPSCl2 activates the carboxy group and protects the α-amino group of amino acids .
Results or Outcomes
The corresponding amino acid amides were synthesized in good yields without racemization .
Synthesis of Amphiphilic Diblock Copolymers
Application
“Methyl(3,3,3-trifluoropropyl)silanone” is used in the synthesis of amphiphilic diblock copolymers . This application is particularly useful in the field of polymer chemistry.
属性
IUPAC Name |
methyl-oxo-(3,3,3-trifluoropropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3OSi/c1-9(8)3-2-4(5,6)7/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMCLKHSZZGALD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](=O)CCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401565 | |
| Record name | Methyl(3,3,3-trifluoropropyl)silanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Fluorosilicone oil | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13897 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Methyl(3,3,3-trifluoropropyl)silanone | |
CAS RN |
63148-56-1, 44839-32-9 | |
| Record name | Siloxanes and Silicones, Me 3,3,3-trifluoropropyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl(3,3,3-trifluoropropyl)silanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Siloxanes and Silicones, Me 3,3,3-trifluoropropyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.351 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![9-(2-Morpholin-4-yl-ethyl)-7-phenyl-7,9-dihydro-12-oxa-9,11-diaza-benzo[a]anthracen-8-ylideneamine](/img/structure/B1229727.png)
![4,5-Dimethyl-2-[[1-oxo-2-[4-(phenylmethyl)-1-pyridin-1-iumyl]ethyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1229728.png)
![6-[2-butylimino-3-(cyclopentylideneamino)-4-thiazolyl]-4H-1,4-benzoxazin-3-one](/img/structure/B1229729.png)


![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thio]ethanone](/img/structure/B1229737.png)
![2-[cyclopentyl-[1-oxo-2-(5-thiophen-2-yl-2-tetrazolyl)ethyl]amino]-N-(2-oxolanylmethyl)-2-thiophen-2-ylacetamide](/img/structure/B1229738.png)





